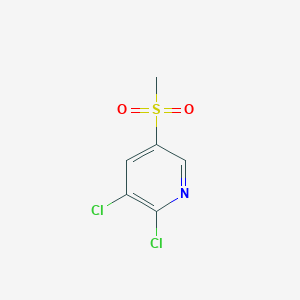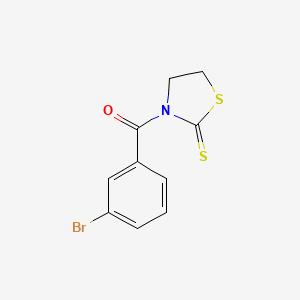
3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the bromobenzoyl and thiazolidine components. For example, 3-bromobenzoyl chloride could potentially be used as a starting material .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiazolidine ring and the bromobenzoyl group. The bromine atom would add significant weight to the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the bromine atom would likely make the compound relatively heavy and possibly quite reactive .
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including compounds related to "3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione". These compounds exhibited promising properties as photosensitizers in photodynamic therapy (PDT) due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them potentially effective for cancer treatment through Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Heterocyclic Compounds
Brandão et al. (2004) explored the synthesis and physicochemical properties of new thioxoimidazolidinones and thiazolidinediones, which include structural elements similar to "3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione". These compounds are of interest due to their pharmacological properties, indicating the broad potential of thiazolidine derivatives in the development of therapeutic agents (Brandão et al., 2004).
Complexation with Metals
Research by Bell et al. (2004) on the preparation and characterization of complexes of cadmium(II) halides with 1,3-thiazolidine-2-thione and other heterocyclic thiones highlighted the potential of these compounds in materials science. The study provides insight into the coordination chemistry of thiazolidine derivatives, which could be relevant for the design of new materials with specific electronic or photophysical properties (Bell et al., 2004).
Antimicrobial and Antiviral Activity
The synthesis and evaluation of benzylidene-thiazolidinedione derivatives for their cytotoxic and genotoxic activities against cancer cell lines by Rodrigues et al. (2018) indicate the potential of thiazolidine derivatives in medical applications beyond cancer treatment. Specifically, the selective cytotoxic and genotoxic activities of these compounds against lung carcinoma cells suggest a promising avenue for targeted therapeutic applications (Rodrigues et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(3-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-8-3-1-2-7(6-8)9(13)12-4-5-15-10(12)14/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJAJNQHIFMIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2799850.png)


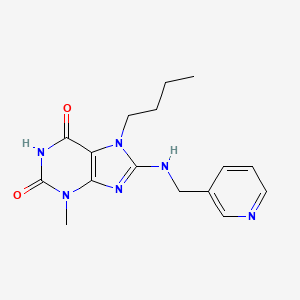
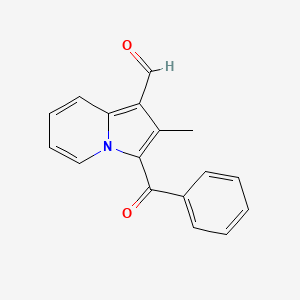
![4-(4-ethoxyphenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2799860.png)
![methyl 3-(4-(methoxycarbonyl)phenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2799861.png)
![Tert-butyl N-[(1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]carbamate](/img/structure/B2799862.png)
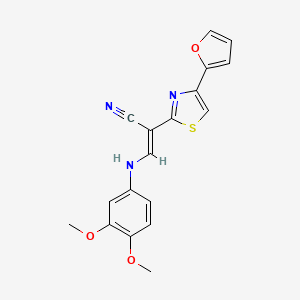

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2799867.png)

